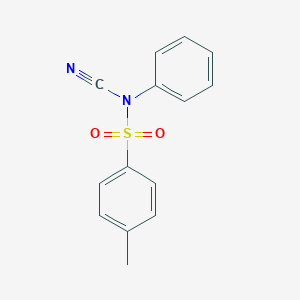

N-Cyano-N-phenyl-p-toluenesulfonamide

Overview

Description

N-Cyano-N-phenyl-p-toluenesulfonamide is a bench-stable colorless solid with a melting point of 85–87 °C . It is commercially available and can be synthesized using Kurzer’s method from inexpensive phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . This compound is known for its role as an electrophilic cyanating reagent, making it a valuable tool in organic synthesis .

Mechanism of Action

Target of Action

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is primarily used as an electrophilic cyanating reagent . It is employed in the direct C–H cyanation of a variety of (hetero)arenes . The primary targets of NCTS are therefore the hydrogen atoms in the C-H bonds of these arenes.

Mode of Action

NCTS interacts with its targets through a process known as cyanation. In this process, the N–CN bond in NCTS serves as an electrophilic cyanating agent . This allows the cyanide group (CN) to be introduced into the target molecule, replacing a hydrogen atom and forming a new carbon-nitrogen bond .

Biochemical Pathways

The cyanation process catalyzed by NCTS leads to the formation of cyanoarenes. These compounds can participate in various biochemical pathways depending on their specific structures. For instance, cyanoarenes can be further transformed into carboxylic acids, amides, amines, and other functional groups, which are involved in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, the absorption, distribution, metabolism, and excretion (adme) of ncts would be influenced by factors such as its size, polarity, and the presence of functional groups .

Result of Action

The main result of NCTS’s action is the formation of cyanoarenes. These compounds have a wide range of potential applications, from pharmaceuticals to materials science . The byproduct of the cyanation using NCTS is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Biochemical Analysis

Biochemical Properties

N-Cyano-N-phenyl-p-toluenesulfonamide serves as an electrophilic cyanating reagent due to the N-CN bond . It is employed in the direct C-H cyanation to a variety of (hetero)arenes . The byproduct for the cyanation using this compound is N-phenyl-p-toluenesulfonamide, an environmentally benign compound .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its role as an electrophilic cyanating reagent . It is involved in the direct C-H cyanation of various (hetero)arenes

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyano-N-phenyl-p-toluenesulfonamide can be synthesized on a large scale using Kurzer’s method . The synthesis involves the reaction of phenylurea with p-toluenesulfonyl chloride in the presence of pyridine as a solvent . This method does not require the use of toxic cyanogen halides, making it a safer alternative compared to other cyanating reagents .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis. The process involves the use of phenylurea and p-toluenesulfonyl chloride with pyridine as the solvent . The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N-phenyl-p-toluenesulfonamide undergoes various types of reactions, including electrophilic cyanation, substitution, and radical reactions . It serves as an electrophilic cyanating reagent, allowing for the direct C–H cyanation of a variety of (hetero)arenes .

Common Reagents and Conditions: Common reagents used in reactions with this compound include Grignard reagents, aryl and alkenyl boronic acids, and lithium hexamethyldisilazide (LiHMDS) . The reaction conditions typically involve the use of transition metal catalysts or transition metal-free conditions .

Major Products Formed: The major products formed from reactions involving this compound include aryl nitriles, 2-aminobenzoxazole, and 2-aminobenzimidazole derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

N-Cyano-N-phenyl-p-toluenesulfonamide has a wide range of scientific research applications. It is used as a cyanating agent in organic synthesis, enabling the formation of carbon–carbon and carbon–nitrogen bonds . In biology and medicine, it is employed in the synthesis of bioactive molecules and pharmaceutical intermediates . Additionally, it finds applications in the chemical industry for the production of fine chemicals and agrochemicals .

Comparison with Similar Compounds

N-Cyano-N-phenyl-p-toluenesulfonamide is unique compared to other cyanating reagents due to its bench stability and safer handling properties . Similar compounds include p-toluenesulfonyl cyanide, N-cyanobenzimidazole, and N-cyanophthalimide . These compounds also serve as cyanating agents but may require more stringent handling conditions and pose higher toxicity risks .

Biological Activity

N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a compound that has garnered attention in the field of organic chemistry due to its diverse biological activities and applications in synthetic methodologies. This article provides a comprehensive overview of the biological activity of NCTS, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

NCTS has the molecular formula CHNOS and features a sulfonamide group attached to a cyano-substituted aromatic system. Its structure allows for significant reactivity, particularly in nucleophilic aromatic substitution reactions.

Biological Activities

- Antimicrobial Properties :

-

Anticancer Activity :

- Research has indicated that cyanamide derivatives, including NCTS, may possess anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the modulation of cell cycle regulators . The mechanism appears to involve the activation of caspases and the downregulation of anti-apoptotic proteins.

- Cyanation Reactions :

The biological activity of NCTS can be attributed to several mechanisms:

- Nucleophilic Substitution : The presence of the cyano group facilitates nucleophilic attack on electrophilic centers in biological molecules, potentially leading to modifications that alter their function.

- Enzyme Inhibition : The sulfonamide moiety may interact with enzymes involved in metabolic pathways, inhibiting their function and thereby affecting cellular processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of NCTS involved testing various concentrations against S. aureus and E. coli. The results showed a dose-dependent inhibition, with minimum inhibitory concentrations (MICs) determined at 50 µg/mL for S. aureus and 75 µg/mL for E. coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| NCTS | 50 | S. aureus |

| NCTS | 75 | E. coli |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that treatment with NCTS resulted in a significant reduction in cell viability after 48 hours, with IC values ranging from 10 to 20 µM depending on the cell line tested.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 10 |

Synthesis Methods

NCTS can be synthesized through various methods:

- Direct Cyanation : Utilizing cyanogen bromide as a cyanation agent, which allows for the introduction of the cyano group onto the aromatic ring.

- Metal-Catalyzed Reactions : Recent advancements have demonstrated that transition metal catalysts can facilitate the formation of NCTS from simpler precursors under mild conditions .

Properties

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.